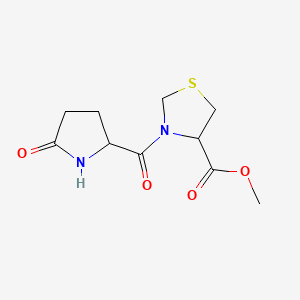

Methyl 3-(5-oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

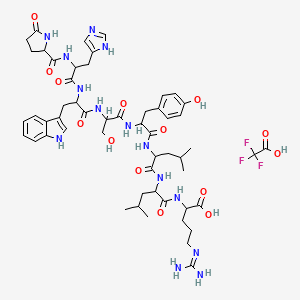

Pidotimod Methyl Ester is a synthetic dipeptide with immunomodulatory properties. It is primarily used to stimulate the immune system in patients with cell-mediated immunosuppression, particularly during respiratory and urinary tract infections . This compound has gained attention for its ability to enhance both innate and adaptive immune responses, making it a valuable tool in the treatment of various infections .

准备方法

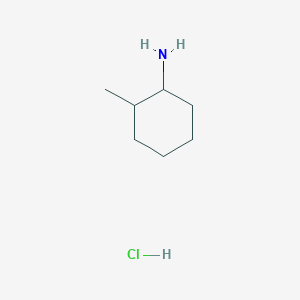

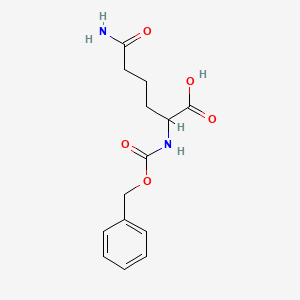

Synthetic Routes and Reaction Conditions: The synthesis of Pidotimod Methyl Ester can be achieved through several methods. One notable approach is the one-pot green synthesis, which involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the need for protection steps . This method runs efficiently at room temperature and involves a simple purification process, making it environmentally friendly and suitable for industrial applications .

Another method involves a four-step synthesis using pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane as a solvent . This method, however, requires the use of organic solvents and high temperatures, which can be harmful to the environment .

Industrial Production Methods: Industrial production of Pidotimod Methyl Ester often involves multi-step synthesis pathways that require the use of organic solvents and high temperatures . These methods, while effective, can be environmentally unfriendly. The one-pot green synthesis method mentioned earlier offers a more sustainable alternative for large-scale production .

化学反应分析

Types of Reactions: Pidotimod Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Pidotimod Methyl Ester include thiazolidine-4-carboxylic acid, L-pyroglutamic acid, boronic acid, and dichloromethane . Reaction conditions typically involve room temperature for green synthesis methods and higher temperatures for more traditional methods .

Major Products Formed: The major products formed from the reactions involving Pidotimod Methyl Ester include various derivatives that retain the immunomodulatory properties of the parent compound. These derivatives can be used in different therapeutic applications .

科学研究应用

Pidotimod Methyl Ester has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification . In biology, it is used to investigate immune responses and the modulation of immune cells . In medicine, it is employed as an immunostimulant to treat respiratory and urinary tract infections .

作用机制

Pidotimod Methyl Ester exerts its effects by modulating the immune system. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling lead to an increase in toll-like receptor expression and the maturation of dendritic cells . This results in a greater population of Th1 cells, which mediate the immune response to pathogens like bacteria and viruses . Additionally, Pidotimod Methyl Ester increases antigen-specific antibody titer and cytotoxic response with antigen exposure .

相似化合物的比较

Similar Compounds: Similar compounds to Pidotimod Methyl Ester include other synthetic dipeptides with immunomodulatory properties, such as thymopentin and levamisole . These compounds also modulate the immune system and are used in the treatment of various infections and immune-related conditions .

Uniqueness: What sets Pidotimod Methyl Ester apart from other similar compounds is its ability to enhance both innate and adaptive immune responses . It also has a favorable safety profile, with a low incidence of side effects and no serious adverse events reported . Additionally, the one-pot green synthesis method offers an environmentally friendly alternative for its production .

Conclusion

Pidotimod Methyl Ester is a valuable compound with significant immunomodulatory properties. Its ability to enhance immune responses makes it a promising candidate for the treatment of various infections and immune-related conditions. The development of green synthesis methods further enhances its potential for large-scale production and application in the pharmaceutical industry.

属性

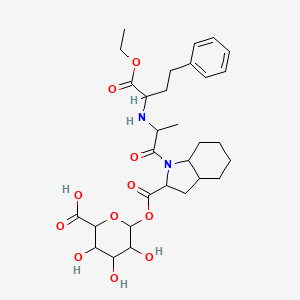

IUPAC Name |

methyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACSPTMJWBYYNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(7-Chloro-2,4-dioxo-1,4a,5,10a-tetrahydrochromeno[2,3-d]pyrimidin-5-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12293684.png)

![1-[5-Chloro-2-(2.4-dichlorophenoxy)phenylethanone]-D3](/img/structure/B12293691.png)

![2-Chloro-7-(4-fluorophenyl)-N,5,5-trimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12293703.png)

![(3Z)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one](/img/structure/B12293707.png)

![N-(6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B12293739.png)

![(5R)-3-[[(Aminocarbonyl)oxy]methyl]-6beta-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt](/img/structure/B12293758.png)